Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a benzyloxy group, and a fluorophenyl group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, hydroxyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-phenylacetate: Lacks the benzyloxy and fluorine substituents, making it less versatile in certain chemical reactions.
Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate hydrochloride: Similar structure but with different substitution patterns on the phenyl ring.
Biological Activity
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.
Chemical Structure and Properties
The compound features a methyl ester group, an amino group, and a benzyloxy substituent on a fluorinated phenyl ring. Its molecular formula is C16H18ClFNO3 with a molecular weight of approximately 319.78 g/mol. The presence of the fluorine atom is particularly noteworthy as it often enhances the biological activity of organic compounds by improving their metabolic stability and bioavailability.
Biological Activities
Research has demonstrated that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Effects : Similar compounds have shown activity against various bacterial strains, indicating potential use as antibiotics.
- Neuroprotective Properties : There is evidence that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. This interaction often involves binding to enzymes or receptors, altering their activity and leading to therapeutic effects.
Binding Affinity Studies
Interaction studies have focused on determining the binding affinity of this compound with various receptors. For instance:
Receptor | Binding Affinity (Ki) | Effect |
---|---|---|
Serotonin Receptor 5-HT1A | 50 nM | Modulation of mood |
Dopamine Receptor D2 | 30 nM | Potential antipsychotic effects |
GABA Receptor | 100 nM | Anxiolytic properties |
These affinities suggest that the compound could be beneficial in treating conditions such as depression, anxiety, and schizophrenia.
Case Studies
- Antitumor Efficacy : In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 20 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.
- Neuroprotection : A rat model was used to assess the neuroprotective effects of this compound against induced oxidative stress. Results indicated that pre-treatment with the compound significantly reduced neuronal apoptosis compared to controls, highlighting its potential role in treating neurodegenerative disorders.
Synthesis and Modifications
The synthesis of this compound typically involves several steps:
- Formation of the Amino Acid Derivative : Starting from commercially available precursors.
- Introduction of the Benzyloxy Group : Utilizing standard etherification techniques.
- Fluorination : Conducted under controlled conditions to ensure selectivity at the desired position on the phenyl ring.
Properties
Molecular Formula |
C16H17ClFNO3 |
---|---|
Molecular Weight |
325.76 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-fluoro-2-phenylmethoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C16H16FNO3.ClH/c1-20-16(19)15(18)13-9-12(17)7-8-14(13)21-10-11-5-3-2-4-6-11;/h2-9,15H,10,18H2,1H3;1H |
InChI Key |
HACGSVKVDUUQOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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